2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound with a unique structure that combines pyrimidine, pyrazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Construction of the pyrazole ring: This step often involves cyclization reactions using hydrazines and diketones.
Assembly of the pyridine ring: This can be done through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst or using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets and pathways. This compound may:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interfere with DNA or RNA synthesis: Affecting cell proliferation and survival.
Modulate signaling pathways: Influencing cellular processes such as apoptosis, cell cycle progression, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-dimethylpyrimidin-2-yl)ethanamine dihydrochloride
- 2-amino-4,6-dimethylpyrimidine
- N-(4,6-dimethylpyrimidin-2-yl)indoline-1-carboximidamide
Uniqueness
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity may contribute to its diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-[(4-propan-2-ylphenyl)methyl]-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-12(2)17-8-6-16(7-9-17)11-18-15(5)26-21-19(20(18)29)22(30)28(27-21)23-24-13(3)10-14(4)25-23/h6-10,12H,11H2,1-5H3,(H2,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYWDNGXIXMFSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=C(C3=O)CC4=CC=C(C=C4)C(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105459 | |
Record name | 2-(4,6-Dimethyl-2-pyrimidinyl)-6-methyl-5-[[4-(1-methylethyl)phenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898914-72-2 | |
Record name | 2-(4,6-Dimethyl-2-pyrimidinyl)-6-methyl-5-[[4-(1-methylethyl)phenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898914-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4,6-Dimethyl-2-pyrimidinyl)-6-methyl-5-[[4-(1-methylethyl)phenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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